Flunisolide-17-Carboxylic Acid

Overview

Description

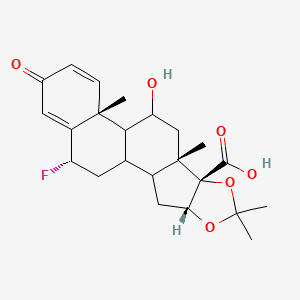

Flunisolide-17-Carboxylic Acid is a chemical compound that falls under the category of steroids . It has a molecular formula of C23H29FO6 and a molecular weight of 420.47 . It appears as a white solid .

Molecular Structure Analysis

The molecular structure of this compound consists of 23 carbon atoms, 29 hydrogen atoms, 1 fluorine atom, and 6 oxygen atoms . Carboxylic acids, including this compound, have a carboxyl functional group (CO2H) where a carbonyl and a hydroxyl group are attached to the same carbon .Physical And Chemical Properties Analysis

This compound is a white solid . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

- Carboxylic acid groups play a crucial role in heterogeneous catalysis. Researchers have explored the use of Flunisolide-17-Carboxylic Acid-containing materials as catalysts for various reactions. For instance, it may participate in the synthesis of diarylmethane derivatives using ruthenium catalysts .

- In nanotechnology, carboxylic acids act as surface modifiers. This compound can enhance the dispersion and incorporation of metallic nanoparticles or carbon nanostructures (such as carbon nanotubes and graphene) into nanomaterials .

Heterogeneous Catalysis

Surface Modification of Nanoparticles

Mechanism of Action

Target of Action

Flunisolide-17-Carboxylic Acid primarily targets the glucocorticoid receptor (GR) . Glucocorticoids are a class of steroid hormones that play a crucial role in regulating immune and inflammatory responses .

Mode of Action

This compound is a glucocorticoid receptor agonist . The anti-inflammatory actions of corticosteroids, such as this compound, are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes . This interaction with its targets leads to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .

Biochemical Pathways

The anti-inflammatory actions of corticosteroids like this compound involve the control of the biosynthesis of prostaglandins and leukotrienes . These substances are part of the arachidonic acid pathway, which plays a key role in the inflammatory response . By inhibiting this pathway, this compound can reduce inflammation and suppress the immune system .

Pharmacokinetics

It is known that flunisolide, a related compound, is administered either as an oral metered-dose inhaler for the treatment of asthma or as a nasal spray for treating allergic rhinitis . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The activation of the glucocorticoid receptor by this compound leads to a range of molecular and cellular effects. These include a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding . These effects collectively result in the suppression of the immune system and a reduction in inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, salinity and temperature have been shown to impact the uptake of similar perfluorinated carboxylic acids in plants . .

Safety and Hazards

properties

IUPAC Name |

(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FO6/c1-20(2)29-17-9-13-12-8-15(24)14-7-11(25)5-6-21(14,3)18(12)16(26)10-22(13,4)23(17,30-20)19(27)28/h5-7,12-13,15-18,26H,8-10H2,1-4H3,(H,27,28)/t12?,13?,15-,16-,17+,18?,21-,22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPPNTCHLBALLQ-ISWVMVIISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3C(C1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

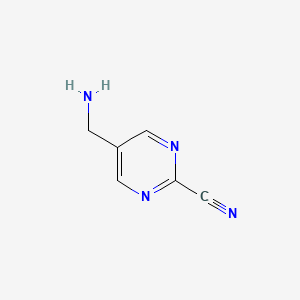

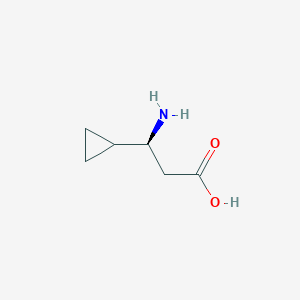

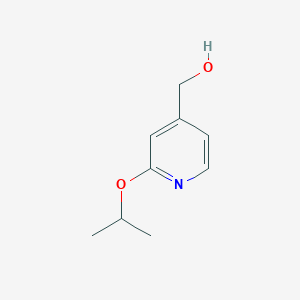

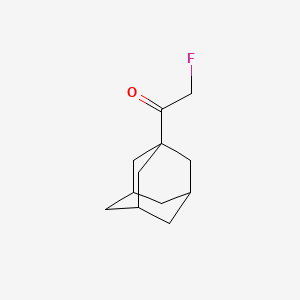

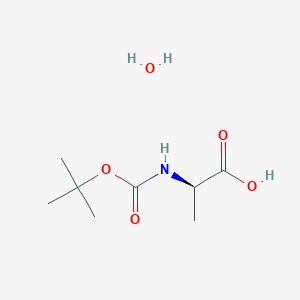

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid](/img/structure/B3153198.png)

![O-[(3,5-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3153265.png)

![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)

![tert-Butyl N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}carbamate](/img/structure/B3153306.png)

![N-[2-(2-Methylphenyl)ethyl]-N-methylamine](/img/structure/B3153309.png)